molecular formula C7H14O3 B1587270 Methyl 6-hydroxyhexanoate CAS No. 4547-43-7

Methyl 6-hydroxyhexanoate

Cat. No.: B1587270
CAS No.: 4547-43-7
M. Wt: 146.18 g/mol
InChI Key: YDJZXHZRXDLCEH-UHFFFAOYSA-N
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Safety and Hazards

Methyl 6-hydroxyhexanoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, has been reported . This suggests potential future directions in the sustainable production of similar compounds.

Mechanism of Action

Target of Action

Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is involved in certain biochemical reactions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound is involved in certain biochemical pathways. For instance, it has been used in the synthesis of methacrylic acid monomers with aliphatic spacers

Result of Action

It is known that the compound can be used in the synthesis of certain polymers

Action Environment

It is known that the compound should be stored in a dry environment, preferably in a freezer under -20°c . This suggests that temperature and humidity may affect the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhexanoate can be synthesized through the transesterification of ε-caprolactone with methanol in the presence of a catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. Another method involves the use of sodium methoxide as a catalyst in methanol to achieve the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zinc-catalyzed depolymerization of poly(ε-caprolactone) via methanolysis . This method is efficient and allows for the recycling of poly(ε-caprolactone) into its monomeric form, which can then be used to produce new polymers.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 6-oxohexanoic acid.

    Reduction: It can be reduced to form 6-hydroxyhexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 6-oxohexanoic acid

    Reduction: 6-hydroxyhexanol

    Substitution: Various substituted hexanoates depending on the reagent used

Scientific Research Applications

Methyl 6-hydroxyhexanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 6-hydroxyhexanoate
  • Methyl 4-hydroxybutanoate
  • Methyl 10-hydroxydecanoate

Comparison: this compound is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to methyl 4-hydroxybutanoate, it has a longer carbon chain, resulting in different solubility and reactivity characteristics. Methyl 10-hydroxydecanoate, on the other hand, has an even longer chain, which affects its melting and boiling points as well as its polymerization behavior .

Properties

IUPAC Name

methyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZXHZRXDLCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113007-78-6
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113007-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196517
Record name Hexanoic acid, 6-hydroxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-43-7
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A solution of ε-caprolactone (11.4 g, 0.100 mol), MeOH (300 mL) and concentrated H2SO4 (5 mL) was refluxed overnight. The resulting mixture was cooled to room temperature and concentrated. Water was added to the residue and the pH was adjusted to 7 with solid NaHCO3. The aqueous layer was extracted with ether. The combined organic layers were washed with water, dried and concentrated to give 6-hydroxy-hexanoic acid methyl ester as a colorless oil, which was used in the next step without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Nylon 6 (0.1 g), glycolic acid as a carboxylic acid (0.380 g) and methanol (3.0 g) were added to a 10 mL volume reactor equipped with a tube (outer diameter: ⅜ inches, inner diameter: 7.53 mm, length: 23 cm), nitrogen substitution was conducted at room temperature, and the reactor was sealed. The reactor was put into an electric furnace heated to 250° C. (pressure: 9.1 MPa), and the change over time was measured. In the measurement, the obtained reaction mixture and 1-hexanol as an internal standard substance were weighed and used as analysis samples for a gas chromatography analysis. An integral value was calculated by a gas chromatography analysis, and a table of a standard curve was prepared and the yield of methyl 6-hydroxycaproate was obtained therefrom. The result is shown in Table 6.
[Compound]
Name
Nylon 6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxyhexanoate
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Methyl 6-hydroxyhexanoate
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Customer
Q & A

Q1: What is a promising method for obtaining Methyl 6-hydroxyhexanoate from a sustainability perspective?

A1: this compound can be derived from the chemical upcycling of Poly(ε-caprolactone) (PCL). [] This approach addresses the challenge of PCL waste disposal and promotes sustainable practices by transforming end-of-life PCL into valuable chemicals. Specifically, using 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) as a catalyst allows for the efficient depolymerization of PCL into this compound with high conversion rates in a short timeframe. [] This method holds promise for large-scale depolymerization of commercial PCL plastics, contributing to a circular economy for this material.

Q2: Beyond its origin from PCL, what is the structural characterization of this compound?

A2: While the provided research [] focuses on the production of this compound through PCL depolymerization, another study [] sheds light on its structural characteristics. This research utilized this compound in synthesizing a complex carbohydrate molecule. Through NMR spectroscopy and X-ray crystallography, they confirmed the structure of a derivative containing the this compound moiety. [] This detailed structural information contributes to understanding its reactivity and potential for further chemical modifications.

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